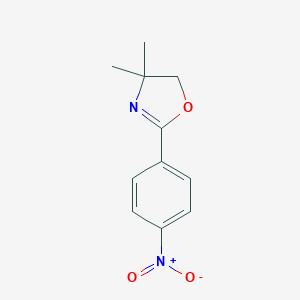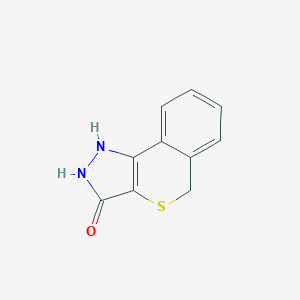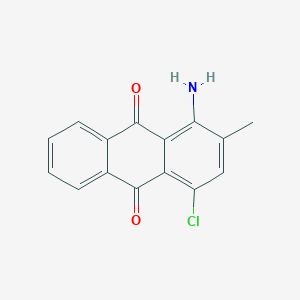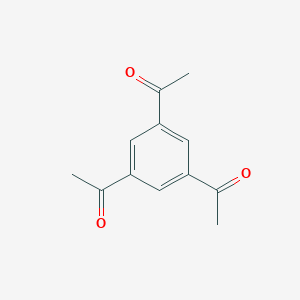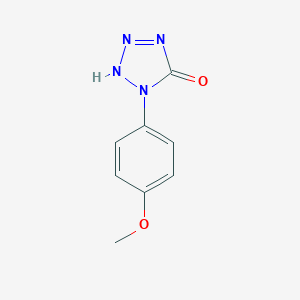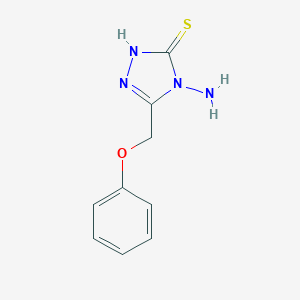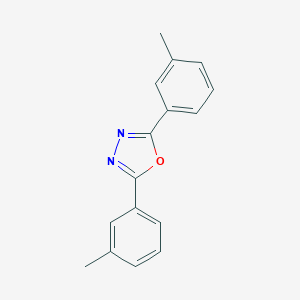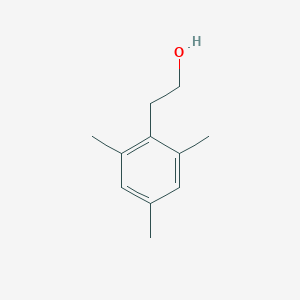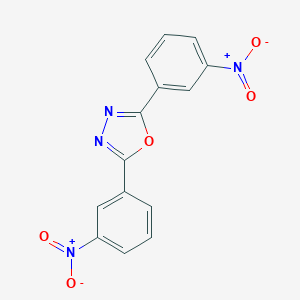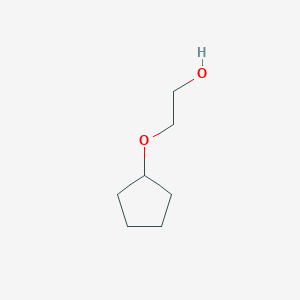
2-(Cyclopentyloxy)ethanol
Vue d'ensemble
Description
2-(Cyclopentyloxy)ethanol is a chemical compound with the molecular formula C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopentyloxy)ethanol consists of a cyclopentyl group (a five-membered ring of carbon atoms) attached to an ethanol molecule via an ether linkage . The InChI code for this compound is 1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
2-(Cyclopentyloxy)ethanol has a density of 1.0±0.1 g/cm3, a boiling point of 206.2±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 51.5±6.0 kJ/mol and a flash point of 81.5±12.7 °C . The index of refraction is 1.460, and it has a molar refractivity of 35.7±0.4 cm3 .Applications De Recherche Scientifique
-
General Properties
- Summary of Application : 2-(Cyclopentyloxy)ethanol is a chemical compound with the molecular formula C7H14O2 . It is used in various chemical reactions and can be found in many laboratories .
- Methods of Application : This compound is typically used as a reagent in chemical reactions . The specific methods of application can vary widely depending on the nature of the reaction.
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of 2-(Cyclopentyloxy)ethanol can often enable the synthesis of complex organic compounds .
-
Green Energy Production
- Summary of Application : There is research being conducted on the photocatalytic conversion of CO2 to ethanol, a process which could potentially involve 2-(Cyclopentyloxy)ethanol .
- Methods of Application : This process involves the use of sunlight and water, along with a specially designed catalyst composed of red phosphorus and Bi2MoO6 . The catalyst is synthesized using a facile ultrasonication method .
- Results or Outcomes : The composite catalyst was able to produce 51.8 μmol g−1 h−1 of ethanol from CO2 . The research suggests that the presence of Bi–Mo dual sites play a crucial role in the C–C coupling toward the formation of ethanol .
Safety And Hazards
2-(Cyclopentyloxy)ethanol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Propriétés
IUPAC Name |
2-cyclopentyloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPSFEKIUIROFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525889 | |
| Record name | 2-(Cyclopentyloxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)ethanol | |
CAS RN |
1819-34-7 | |
| Record name | 2-(Cyclopentyloxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopentyloxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

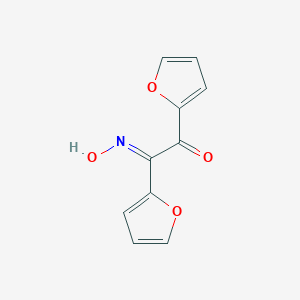
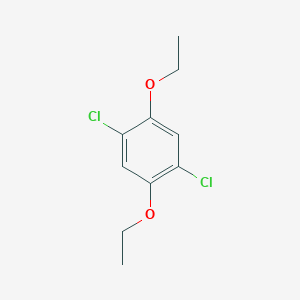
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
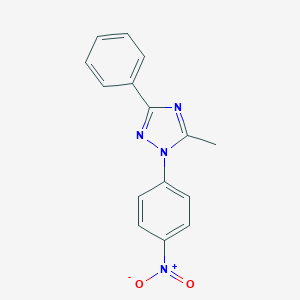
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
